An In-Depth Technical Guide to 2-Acetamidobenzyl Alcohol (CAS No. 20939-77-9)
An In-Depth Technical Guide to 2-Acetamidobenzyl Alcohol (CAS No. 20939-77-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Acetamidobenzyl Alcohol, a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. From its fundamental physicochemical properties to its synthesis and strategic applications in the construction of complex bioactive molecules, this document serves as an essential resource for professionals in the field.
Core Molecular Characteristics
2-Acetamidobenzyl alcohol, systematically named N-[2-(hydroxymethyl)phenyl]acetamide, is a bifunctional organic compound featuring both a primary alcohol and a secondary amide group on a benzene ring. This unique arrangement of functional groups imparts a balance of reactivity and stability, making it a valuable building block in multi-step syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Acetamidobenzyl Alcohol is presented in the table below. These data are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 20939-77-9 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| IUPAC Name | N-[2-(hydroxymethyl)phenyl]acetamide | [1] |
| Boiling Point | 393.1 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.211 g/cm³ (Predicted) | [2] |
| Flash Point | 191.5 °C (Predicted) | [2] |
| XLogP3 | 0.2 | [1] |
Synthesis and Purification
The most direct and common route for the synthesis of 2-Acetamidobenzyl Alcohol is the acetylation of its corresponding amine precursor, 2-aminobenzyl alcohol. This reaction is a standard N-acetylation, which is a robust and high-yielding transformation in organic synthesis.
Synthetic Workflow: Acetylation of 2-Aminobenzyl Alcohol
The following diagram illustrates the straightforward synthetic pathway to 2-Acetamidobenzyl Alcohol.
Caption: Synthetic route to 2-Acetamidobenzyl Alcohol.
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard acetylation methods for primary amines[3].
Materials:
-
2-Aminobenzyl alcohol
-
Acetic anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzyl alcohol (1.0 eq) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine or triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure 2-Acetamidobenzyl Alcohol.
Spectroscopic Characterization
The structural confirmation of 2-Acetamidobenzyl Alcohol is typically achieved through a combination of spectroscopic techniques. The expected spectral data are summarized below.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Alcohol | O-H stretch | 3400-3200 (broad) |
| Amide | N-H stretch | 3350-3250 (moderate) |
| Amide | C=O stretch (Amide I) | 1680-1630 (strong) |
| Aromatic Ring | C=C stretch | 1600-1450 (variable) |
| Alcohol | C-O stretch | 1260-1000 (strong) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene protons of the benzyl alcohol moiety, the acetyl methyl protons, and the amide and hydroxyl protons. The chemical shifts (δ) are solvent-dependent.
-
Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or doublet around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Amide Proton (-NH): A broad singlet, typically in the downfield region.
-
Acetyl Protons (-COCH₃): A sharp singlet around δ 2.0-2.2 ppm.
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the hydroxymethyl carbon, the amide carbonyl carbon, and the acetyl methyl carbon.
-
Aromatic Carbons: Multiple signals between δ 110-140 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.
-
Amide Carbonyl Carbon (-C=O): A signal in the range of δ 168-172 ppm.
-
Acetyl Methyl Carbon (-COCH₃): A signal around δ 23-25 ppm.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 165. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.
Applications in Drug Discovery and Development
2-Acetamidobenzyl Alcohol is a valuable synthon, particularly in the construction of heterocyclic scaffolds that are prevalent in many biologically active compounds. The strategic placement of the acetamido and hydroxymethyl groups allows for a variety of chemical transformations.
Role as a Precursor to N-Heterocycles
The primary application of this class of compounds lies in their ability to serve as precursors to condensed nitrogen-containing heterocycles, most notably quinazolines and their derivatives. The precursor, 2-aminobenzyl alcohol, is widely used in such syntheses.[4] The acetamido group in 2-Acetamidobenzyl Alcohol can be considered a protected form of the amine, which can be advantageous in certain synthetic strategies.
The general synthetic utility is depicted in the following workflow:
Caption: Synthetic utility of 2-Acetamidobenzyl Alcohol in heterocycle synthesis.
The acetamido group can be hydrolyzed under acidic or basic conditions to reveal the primary amine, 2-aminobenzyl alcohol. This in situ deprotection followed by condensation with various electrophiles (aldehydes, ketones, nitriles, etc.) and subsequent cyclization is a common strategy for the synthesis of quinazolines.[4] The use of the acetyl-protected form can prevent unwanted side reactions of the more nucleophilic primary amine in earlier synthetic steps.
Potential as a Hapten
2-Acetamidobenzyl alcohol has been described as a hapten that can bind to antibodies.[1] This property suggests its potential use in immunological studies and the development of immunoassays.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-Acetamidobenzyl Alcohol.
Hazard Identification:
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water.
For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[2][5][6][7][8][9][10][11]
Conclusion
2-Acetamidobenzyl Alcohol (CAS No. 20939-77-9) is a valuable and versatile chemical intermediate. Its straightforward synthesis, well-defined spectroscopic properties, and strategic positioning of functional groups make it a useful building block for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles of medicinal importance. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
-
American Elements. (2022, January 15). N-(2-(Hydroxymethyl)phenyl)acetamide Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 339292, 2-Acetamidobenzyl alcohol. Retrieved from [Link]
- Hill, R. R., Coyle, J. D., Birch, D., Dawe, E., Jeffs, G. E., Randall, D., ... & Stevenson, T. M. (1991). The photochemistry of N-formylkynurenine and related compounds. Journal of the American Chemical Society, 113(5), 1805–1817.
- Rostami, A., Ghorbani-Choghamarani, A., & Tahmasbi, B. (2016). Silica sulfuric acid-coated Fe3O4 nanoparticeles as high reusable nanocatalyst for the oxidation of sulfides into sulfoxids, protection and deprotection of hydroxyl groups using HMDS and Ac2O. Journal of the Iranian Chemical Society, 13(10), 1833-1842.
- Zareyee, D., & Karimi, B. (2010). Comparison of protocols for the acylation of phenol and benzyl alcohol.
- Shaterian, H. R., & Ghashang, M. (2007). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2007(5), 289-291.
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Letters in Organic Chemistry, 4(1), 21-24.
-
Scribd. (n.d.). Synthesis of Para Hydroxy Phenyl Acetamide. Retrieved from [Link]
- Patel, K. D., Patel, H. D., & Patel, N. C. (2019). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
-
PrepChem.com. (n.d.). Preparation of N-(hydroxymethyl)acetamide acetate (ester). Retrieved from [Link]
- Doraghi, R., & Ghashang, M. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ChemistrySelect, 9(15), e202304724.
- van der Werf, M. J., van der Wiel, I. M., de Groot, A., & Janssen, D. B. (2020). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Organic Process Research & Development, 24(10), 2216–2224.
- Iaroshenko, V. O., & Ostrovskyi, D. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 14(11), 1152.
- Pasha, Y., & Pujar, V. (2023). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology (IJPRT), 13(1), 1-10.
- Tsotinis, A., Eleutheriades, A., & Gavalas, A. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Topics in Medicinal Chemistry, 2(8), 847-865.
- Deshmukh, A. R. A. S., Bhawal, B. M., Krishnaswamy, D., Govande, V. V., Shinkre, B. A., & Jayanthi, A. (2004). Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry, 11(14), 1889-1920.
- Wang, Y., Gao, S., & Wang, J. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Journal of Organic Chemistry, 89(1), 1-13.
Sources
- 1. 2-Acetamidobenzyl alcohol | C9H11NO2 | CID 339292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. guidechem.com [guidechem.com]
- 7. 2-AcetaMidobenzyl Alcohol - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
